1-Amino-3,3-difluorocyclobutane-1-carboxamide

Description

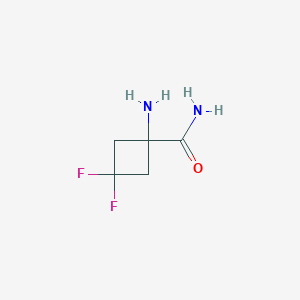

1-Amino-3,3-difluorocyclobutane-1-carboxamide (CAS: 2092577-73-4, molecular formula: C₅H₈F₂N₂O) is a fluorinated cyclobutane derivative featuring a carboxamide group and two fluorine atoms at the 3-position of the cyclobutane ring . This compound is of interest in medicinal chemistry and drug development due to its structural rigidity, conferred by the cyclobutane ring, and the electronegative fluorine atoms, which enhance metabolic stability and influence molecular interactions . It is commercially available for research purposes, with applications in inhibitor design and as a precursor for biostable probes .

Properties

IUPAC Name |

1-amino-3,3-difluorocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)1-4(9,2-5)3(8)10/h1-2,9H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXWUHSZJDTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .

Amination and Carboxamidation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3,3-difluorocyclobutane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The fluorine atoms enhance its stability and bioavailability, making it a valuable compound in drug design .

Comparison with Similar Compounds

1-Amino-3,3-difluorocyclopentane-1-carboxylic Acid

- Structure : Cyclopentane ring with 3,3-difluoro substitution and a carboxylic acid group.

- Properties: Reduced antiviral activity compared to non-fluorinated counterparts (e.g., compound 3 in ). The larger cyclopentane ring increases conformational flexibility but may reduce binding affinity to target enzymes like SARS-CoV-2 main protease .

1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)

- Structure : Cyclobutane ring with a single 3-fluoro substitution and carboxylic acid group.

- Properties: Used as a PET imaging agent for tumor delineation due to efficient transport via system L amino acid transporters .

The carboxamide group improves stability over carboxylic acid derivatives like FACBC .

Functional Group Modifications

1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid Hydrochloride

- Structure : Cyclobutane with 3,3-dimethyl substitution and carboxylic acid.

- Properties: Dimethyl groups increase lipophilicity and steric hindrance, reducing solubility compared to the difluoro-carboxamide derivative.

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

- Structure : Cyclobutane with Boc-protected amine and ester group.

- Properties : The ester group enhances reactivity for further synthetic modifications, while Boc protection stabilizes the amine during synthesis. Unlike the carboxamide, this derivative is a precursor for controlled release of active compounds .

Key Insight: The carboxamide group in this compound offers superior metabolic stability over esters and carboxylic acids, making it more suitable for in vivo applications .

3,4-DFACPC (3,4-Difluorocyclopentane Amino Acid)

- Structure : Cyclopentane with 3,4-difluoro substitution.

- Properties : High tumor-to-brain tissue ratios in PET imaging due to efficient transport via system L. The vicinal difluoro configuration on a larger ring alters pharmacokinetics compared to the geminal difluoro configuration in the cyclobutane derivative .

Comparative Data Table

Research Findings and Implications

- Antiviral Activity : Fluorinated cyclobutane derivatives exhibit superior protease inhibition compared to cyclopentane analogues, likely due to enhanced rigidity and electronic effects .

- Metabolic Stability: The carboxamide group in this compound confers resistance to enzymatic degradation, making it a promising scaffold for in vivo studies .

- Imaging Potential: While FACBC is established in PET imaging, the difluoro-carboxamide derivative could offer improved tumor selectivity due to its unique physicochemical profile .

Biological Activity

1-Amino-3,3-difluorocyclobutane-1-carboxamide (CAS No. 2092577-73-4) is a synthetic compound with the molecular formula CHFNO and a molecular weight of 150.13 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the formation of a cyclobutane ring followed by amination and carboxamidation processes. The compound can undergo various chemical reactions, including oxidation and reduction, which are critical for its application in organic synthesis and medicinal chemistry.

Synthesis Steps:

- Cyclobutane Ring Formation : Utilizes starting materials that facilitate the formation of the cyclobutane structure.

- Amination : Introduction of an amino group (-NH).

- Carboxamidation : Formation of the carboxamide group (-C(=O)NH).

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of both amino and carboxamide functional groups allows for hydrogen bonding, which is crucial for binding to biological targets.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and viral infections .

- Receptor Binding : The compound has shown promise in binding to various receptors, which may lead to modulation of physiological responses. This is particularly relevant in drug design targeting neurological disorders.

Case Study 1: Hepatitis B Virus (HBV) Inhibition

A study explored the efficacy of this compound as a potential inhibitor of HBV replication. The results demonstrated that the compound significantly reduced viral load in vitro, suggesting its potential as a therapeutic agent for chronic HBV infections .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a promising therapeutic index.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-3-fluorocyclobutane-1-carboxamide | One fluorine atom | Moderate enzyme inhibition |

| 1-Amino-3,3-dichlorocyclobutane-1-carboxamide | Chlorine atoms instead of fluorine | Different reactivity profile |

| This compound | Two fluorine atoms; unique cyclobutane ring | Strong enzyme inhibition; receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.